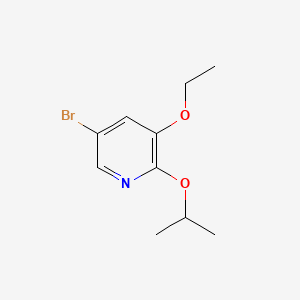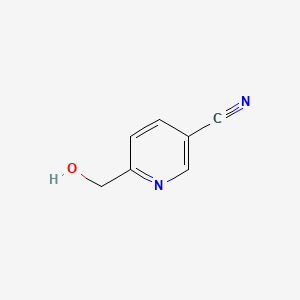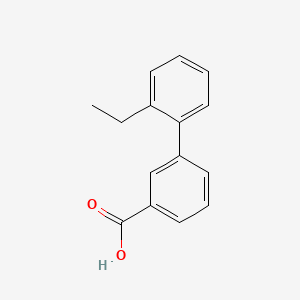![molecular formula C13H19NO2S B580687 R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine CAS No. 1207754-84-4](/img/no-structure.png)
R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine, commonly known as TES-DMA, is a chemical compound that has gained interest in scientific research due to its unique properties. This compound is a versatile reagent that can be used in various chemical reactions, making it a valuable tool in organic synthesis.
Mecanismo De Acción
TES-DMA is a versatile reagent that can function as an electrophile, nucleophile, or radical initiator. Its mechanism of action depends on the reaction conditions and the nature of the reactants. TES-DMA can undergo ring-opening reactions with nucleophiles, such as amines and alcohols, to form a variety of products. It can also act as a radical initiator in the presence of a suitable initiator, leading to the formation of carbon-carbon bonds.
Biochemical and Physiological Effects:
TES-DMA has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. TES-DMA has been used in the synthesis of compounds that have shown promising biological activities, such as antimicrobial and anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TES-DMA has several advantages that make it a valuable reagent in organic synthesis. It is easy to handle, stable, and has a long shelf-life. TES-DMA is also a versatile reagent that can be used in various chemical reactions, making it a valuable tool in organic synthesis. However, TES-DMA has some limitations. It is relatively expensive, and its synthesis requires several steps, which can be time-consuming. Additionally, TES-DMA can be sensitive to air and moisture, which can affect its reactivity.
Direcciones Futuras
TES-DMA has shown promising results in scientific research, and there is a need for further investigation into its potential applications. One future direction is the development of new synthetic routes for TES-DMA that are more efficient and cost-effective. Another direction is the exploration of TES-DMA's potential as a reagent in the synthesis of new compounds with biological activities. Additionally, the use of TES-DMA in the synthesis of radiolabeled compounds for imaging studies is an area that warrants further investigation.
Conclusion:
TES-DMA is a valuable reagent in organic synthesis, and its unique properties have made it a popular choice in scientific research. Its versatility and stability make it a valuable tool in the synthesis of various compounds, including chiral aziridines, beta-lactams, and amino acids. While there is still much to learn about TES-DMA's potential applications, its promising results in scientific research suggest that it will continue to be an important reagent in organic synthesis.
Métodos De Síntesis
TES-DMA can be synthesized through a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with tert-butyl aziridine-1-carboxylate followed by deprotection with trifluoroacetic acid. The final product is obtained through purification by column chromatography. The synthesis of TES-DMA is a well-established process, and its purity and yield can be optimized through various modifications.
Aplicaciones Científicas De Investigación
TES-DMA has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including chiral aziridines, beta-lactams, and amino acids. TES-DMA has also been utilized in the synthesis of natural products, such as the anticancer agent (-)-huperzine A. Additionally, TES-DMA has been used in the synthesis of radiolabeled compounds for imaging studies.
Propiedades
Número CAS |
1207754-84-4 |
|---|---|
Fórmula molecular |
C13H19NO2S |
Peso molecular |
253.36 |
Nombre IUPAC |
(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1 |
Clave InChI |
NZARMBGWBDHTMI-NBFOIZRFSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C |
Sinónimos |
R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



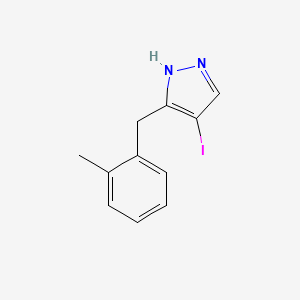
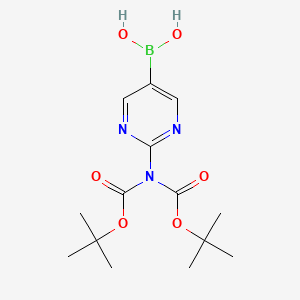

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)
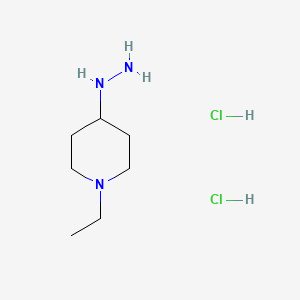
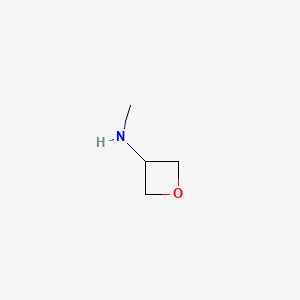
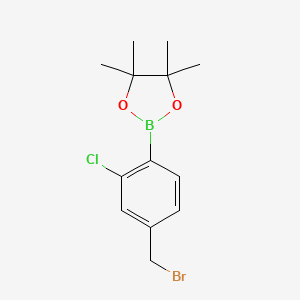
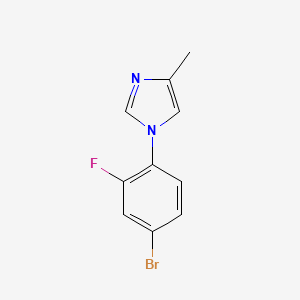

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)
